molecular formula C16H13Cl2NO2 B3037452 (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 478043-15-1

(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No.: B3037452
CAS No.: 478043-15-1
M. Wt: 322.2 g/mol
InChI Key: TXXDVXDGMLDNLY-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the reaction of 2,4-dichlorophenyl isocyanate with 3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product. The use of automated systems and advanced analytical techniques ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone: Characterized by the presence of a dichlorophenyl group and a benzoxazinone moiety.

    (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-10-9-21-15-5-3-2-4-14(15)19(10)16(20)12-7-6-11(17)8-13(12)18/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDVXDGMLDNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Reactant of Route 3
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Reactant of Route 4
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Reactant of Route 5
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
Reactant of Route 6
(2,4-dichlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

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